molecular formula C32H24ClN3O2 B11687016 6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one

6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one

Cat. No.: B11687016
M. Wt: 518.0 g/mol
InChI Key: OUYINEMAEARMPB-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one is an organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its complex structure, which includes a quinolinone core, a pyrazole ring, and multiple phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s quinolinone and pyrazole moieties are believed to play a crucial role in its biological activities. For instance, the pyrazoline derivatives have been shown to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one is unique due to its specific structural features, including the combination of a quinolinone core with a pyrazole ring and multiple phenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C32H24ClN3O2

Molecular Weight

518.0 g/mol

IUPAC Name

6-chloro-4-phenyl-3-[3-phenyl-2-(2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one

InChI

InChI=1S/C32H24ClN3O2/c33-24-16-17-26-25(19-24)30(23-14-8-3-9-15-23)31(32(38)34-26)27-20-28(22-12-6-2-7-13-22)36(35-27)29(37)18-21-10-4-1-5-11-21/h1-17,19,28H,18,20H2,(H,34,38)

InChI Key

OUYINEMAEARMPB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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